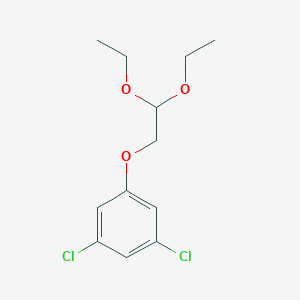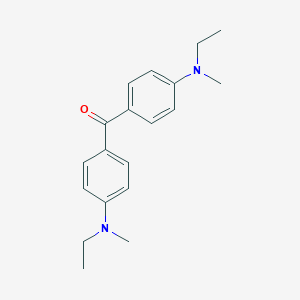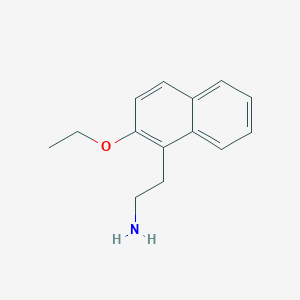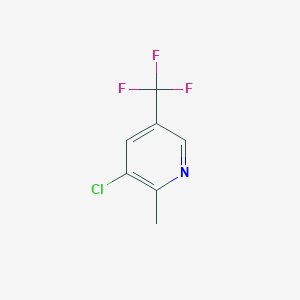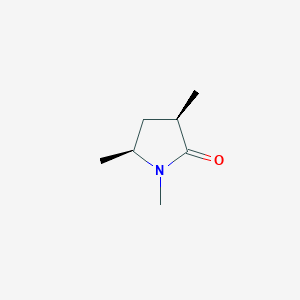
(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one, also known as piracetam, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in the 1960s and has since been extensively studied for its potential benefits in improving memory, learning, and other cognitive functions. Piracetam is a cyclic derivative of gamma-aminobutyric acid (GABA) and is classified as a racetam.
作用機序
The exact mechanism of action of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one is not fully understood. It is believed to enhance the function of neurotransmitters in the brain, including acetylcholine and glutamate. Piracetam may also increase blood flow and oxygen consumption in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
Piracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the density of certain receptors in the brain, including the acetylcholine receptor. Piracetam may also increase the production of certain neurotransmitters, including dopamine and serotonin. Additionally, this compound may have antioxidant properties, which may help protect the brain from oxidative stress.
実験室実験の利点と制限
Piracetam has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. Piracetam has also been extensively studied, and its effects are well-documented. However, there are also some limitations to its use. Piracetam has a relatively short half-life, meaning that its effects may not be long-lasting. Additionally, the optimal dosage for (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one may vary depending on the individual, which can make it difficult to standardize experiments.
将来の方向性
There are a number of potential future directions for research on (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one. One area of interest is the potential use of this compound in treating conditions such as Alzheimer's disease and dementia. Additionally, researchers may explore the use of this compound in combination with other drugs or supplements to enhance its cognitive-enhancing effects. Finally, further research may be needed to better understand the mechanism of action of this compound and how it affects neurotransmitter function in the brain.
合成法
Piracetam can be synthesized through the reaction of gamma-butyrolactone with an amine, such as 2-aminoethanol, followed by cyclization. The synthesis of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Piracetam has been extensively studied for its potential benefits in improving cognitive function. It has been shown to enhance memory, learning, and attention in both healthy individuals and those with cognitive impairments. Piracetam has also been studied for its potential use in treating conditions such as Alzheimer's disease, dementia, and stroke.
特性
CAS番号 |
189618-77-7 |
|---|---|
分子式 |
C7H13NO |
分子量 |
127.18 g/mol |
IUPAC名 |
(3R,5S)-1,3,5-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5-4-6(2)8(3)7(5)9/h5-6H,4H2,1-3H3/t5-,6+/m1/s1 |
InChIキー |
ZBLCKMSVDNMPLC-RITPCOANSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](N(C1=O)C)C |
SMILES |
CC1CC(N(C1=O)C)C |
正規SMILES |
CC1CC(N(C1=O)C)C |
同義語 |
2-Pyrrolidinone,1,3,5-trimethyl-,cis-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



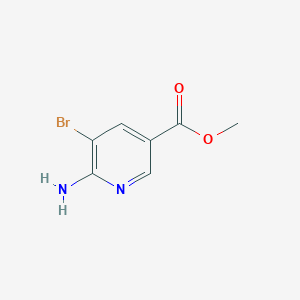
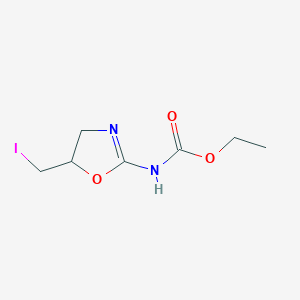
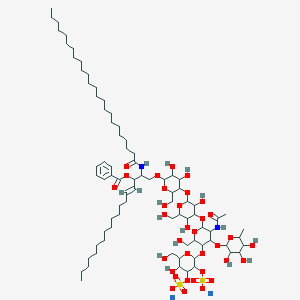
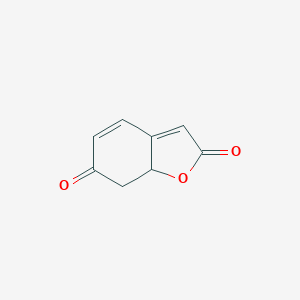
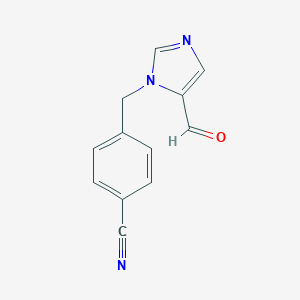
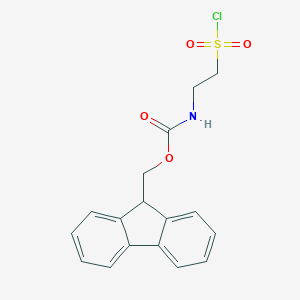
![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)
![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)
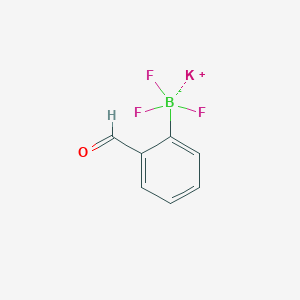
![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)
